molecular formula C7H8ClNO2 B1487621 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 1258650-12-2

4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1487621
M. Wt: 173.6 g/mol
InChI Key: QOQIVKRHJNMVAZ-UHFFFAOYSA-N
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Description

“4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid” is an organic compound with the molecular weight of 173.6 .


Synthesis Analysis

The synthesis of pyrroles, the core structure of the compound, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The IUPAC name of the compound is 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid . The InChI code is 1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

It has a molecular weight of 173.6 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Cholecystokinin Antagonists

Pyrrole-2-carboxylic acid, a close relative of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid, has been employed in the synthesis of cholecystokinin antagonists . These are drugs that block the action of cholecystokinin, a hormone that stimulates the release of digestive enzymes and the contraction of the gallbladder.

Creation of Azepinediones

Azepinediones, a class of organic compounds, have been synthesized using pyrrole-2-carboxylic acid . These compounds have various applications in medicinal chemistry.

Development of Antifungal Agents

Pyrrole subunits have diverse applications in therapeutically active compounds including fungicides . Given the structural similarity, 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid could potentially be used in the development of new antifungal agents.

Production of Antibiotics

Pyrrole-based compounds have been used in the synthesis of antibiotics . The 4-chloro-1-ethyl variant of pyrrole-2-carboxylic acid could potentially be used in similar applications.

Synthesis of Anti-Inflammatory Drugs

Pyrrole-based compounds have been used in the synthesis of anti-inflammatory drugs . The 4-chloro-1-ethyl variant of pyrrole-2-carboxylic acid could potentially be used in similar applications.

Development of Antitumor Agents

Pyrrole-based compounds have been used in the development of antitumor agents . The 4-chloro-1-ethyl variant of pyrrole-2-carboxylic acid could potentially be used in similar applications.

Inhibition of Reverse Transcriptase

Pyrrole-based compounds are known to inhibit reverse transcriptase, an enzyme that is a target for antiretroviral drugs used to treat HIV . The 4-chloro-1-ethyl variant of pyrrole-2-carboxylic acid could potentially be used in similar applications.

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-1-ethylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQIVKRHJNMVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242049
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid

CAS RN

1258650-12-2
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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